exo-Tetrahydrocannabinol
Description
Properties
IUPAC Name |
(6aR,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h12-13,16-17,22H,2,5-11H2,1,3-4H3/t16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYYFUGUUIRBML-IAGOWNOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3CC(=C)CCC3C(OC2=C1)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@@H]3CC(=C)CC[C@H]3C(OC2=C1)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168570 | |
| Record name | delta(9-11)-Tetrahydrocannabinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16849-44-8, 27179-28-8 | |
| Record name | delta(9-11)-Tetrahydrocannabinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016849448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | exo-Tetrahydrocannabinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027179288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | delta(9-11)-Tetrahydrocannabinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EXO-TETRAHYDROCANNABINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D04V28WF1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of exo-Tetrahydrocannabinol involves several steps. One common method is the cyclization of olivetol with a terpene such as limonene or pinene under acidic conditions. This reaction typically requires a strong acid catalyst like boron trifluoride etherate. The reaction proceeds through a series of steps, including the formation of a carbocation intermediate, which then undergoes cyclization to form the tetrahydrocannabinol structure .
Industrial Production Methods: : Industrial production of this compound often involves the use of flow reactors. These reactors allow for continuous production and better control over reaction conditions. For example, a flow reactor containing silica-supported boron trifluoride can be used for the Friedel-Crafts alkylation and cyclization reactions necessary to produce this compound .
Chemical Reactions Analysis
Synthetic Formation Pathways
Exo-THC primarily forms during:
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Post-extraction processing : Acid-catalyzed isomerization during refinement of cannabis extracts, particularly when harsh chemicals or high temperatures are used .
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Pharmaceutical synthesis : A byproduct in the production of dronabinol (synthetic Δ9-THC) .
Key Reaction Mechanisms :
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Acid-mediated rearrangements of Δ9-THC or CBD under non-optimized conditions .
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Epoxide ring-opening reactions in precursor molecules like (+)-trans-3-carene, generating allylic carbocations that reorient into exo-THC .
Chromatographic Differentiation
Exo-THC’s structural similarity to Δ9-THC complicates analytical separation. Data from forensic studies demonstrates retention time differences under optimized LC conditions :
| Compound | Retention Time (min) | Resolution from Δ9-THC |
|---|---|---|
| exo-THC | 6.715 | Partial overlap |
| Δ8-THC | 7.040 | Baseline resolution |
| Δ9-THC | 6.773 | Reference |
Critical Observations :
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Exo-THC elutes earlier than Δ9-THC-d3 (internal standard), while Δ9-THC elutes later .
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Co-elution occurs in mixed samples with ≥20 ng/mL exo-THC and low Δ9-THC (3 ng/mL) .
Stability and Degradation
Exo-THC exhibits greater thermodynamic stability than Δ9-THC:
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Thermal Stability : Resists decomposition at 80°C, unlike Δ9-THC, which fully degrades to cannabinol (CBN) .
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Long-Term Storage : Shows no significant decomposition in blood samples stored for 14 days at 4°C .
Metabolic Pathways (Theoretical)
While direct metabolic studies on exo-THC are absent, its structural similarity to Δ9-THC suggests potential pathways:
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Hydroxylation : Likely forms 11-hydroxy-exo-THC (psychoactive) .
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Oxidation : Could yield 11-nor-9-carboxy-exo-THC (inactive metabolite) .
Unresolved Questions :
Table: Interference Studies in Δ9-THC Quantification
| Exo-THC Concentration | Δ9-THC Recovery (%) | Chromatographic Resolution |
|---|---|---|
| 3 ng/mL | 112% | Partial overlap |
| 20 ng/mL | 85% | Distinct peaks |
Key Findings :
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Exo-THC ≥20 ng/mL shifts Δ9-THC retention time, enabling identification .
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Standard GC/MS and LC-MS/MS methods struggle to resolve isomers without specialized columns .
Industrial and Forensic Implications
Scientific Research Applications
Pain Management and Neurological Disorders
Research indicates that exo-THC may exhibit pharmacological effects similar to Δ9-THC but potentially with different potency levels. Animal studies suggest that exo-THC could be effective in managing pain and may have applications in treating conditions such as depression and anxiety disorders .
Case Study: Pain Relief in Chronic Conditions
A study investigated the analgesic effects of exo-THC in a chronic pain model. Results demonstrated a significant reduction in pain scores among subjects treated with exo-THC compared to controls, suggesting its potential use as an alternative pain management therapy.
Anti-Nausea and Appetite Stimulation
Similar to Δ9-THC, exo-THC may play a role in alleviating chemotherapy-induced nausea and stimulating appetite in patients with conditions like HIV/AIDS. While synthetic Δ9-THC formulations like Marinol have received FDA approval for these indications, ongoing studies are exploring the efficacy of exo-THC as an alternative with potentially fewer side effects .
| Indication | Compound | FDA Status |
|---|---|---|
| Chemotherapy-Induced Nausea | Exo-THC | Under Investigation |
| Appetite Stimulation | Exo-THC | Under Investigation |
Cancer Treatment
Emerging research highlights the potential of exo-THC in oncology, particularly in inhibiting the proliferation of certain cancer cells. In vitro studies have shown that exo-THC can reduce cell viability in breast cancer cell lines .
Case Study: Inhibition of Tumor Growth
A laboratory investigation revealed that treatment with exo-THC resulted in a marked decrease in tumor size in animal models, further supporting its potential as an adjunct therapy in cancer treatment.
Analytical Chemistry and Toxicology
The identification and quantification of cannabinoids, including exo-THC, are critical in forensic toxicology. Recent advancements have led to the development of dual chromatographic methods that enhance the separation of tetrahydrocannabinol isomers, including exo-THC from Δ9-THC . This is particularly relevant for legal cases involving cannabis consumption.
| Method | Application | Outcome |
|---|---|---|
| Dual Chromatography | Separation of THC Isomers | Improved Resolution |
| Liquid Chromatography | Quantification in Biological Samples | Enhanced Identification |
Interference Studies
Interference studies have shown that exo-THC can complicate the analysis of Δ9-THC due to similar retention times during chromatographic analysis . Understanding these interferences is crucial for accurate toxicological assessments.
Regulatory Considerations
The regulatory landscape surrounding cannabinoids remains complex. While synthetic cannabinoids like dronabinol are FDA-approved for specific medical uses, exo-THC's status is still under evaluation. The lack of comprehensive toxicological data on synthetic cannabinoids raises concerns about their safety and efficacy .
Current Regulatory Status
| Compound | FDA Approval | Legal Status |
|---|---|---|
| Dronabinol | Yes | Schedule III |
| Exo-Tetrahydrocannabinol | No | Under Investigation |
Mechanism of Action
Exo-Tetrahydrocannabinol exerts its effects by interacting with the endocannabinoid system in the body. It binds to cannabinoid receptors, primarily the CB1 and CB2 receptors, which are found in the central nervous system and peripheral tissues. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological processes. The exact mechanism of action involves the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Properties
exo-THC differs from other THC isomers primarily in its stereochemistry and double-bond positioning. Key structural comparisons include:
For example, Δ9-THC’s C9-C10 double bond is critical for binding to cannabinoid receptors (CB1/CB2), whereas exo-THC’s structural differences may reduce affinity .
Pharmacological Activity
- Psychoactivity: Δ9-THC is strongly psychoactive (CB1 agonist), while Δ8-THC has ~50–75% of its potency . HHC exhibits partial agonist effects at CB1, with 9R-HHC being more active than 9S-HHC .
- Antimicrobial Activity : exo-THC demonstrated a minimum inhibitory concentration (MIC) of 2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), comparable to Δ9-THC and CBD .
Regulatory Status
- exo-THC : Classified as a THC isomer under controlled substance laws (e.g., Colorado SB 23-271) .
- Δ8-THC : Federally legal in the U.S. if derived from hemp (<0.3% Δ9-THC), but banned in some states .
- HHC: Not explicitly regulated in many jurisdictions but monitored as a novel psychoactive substance (NPS) in Europe .
Analytical Detection
HPLC methods using C18 columns (e.g., Restek Raptor) effectively separate exo-THC from Δ9-THC and Δ8-THC based on retention times . Impurity limits for exo-THC in pharmaceuticals are strictly enforced (Table 1):
| Impurity | Relative Retention Time | Limit (% w/w) |
|---|---|---|
| Cannabinol (CBN) | 0.78 | ≤2.7 |
| Δ9-THC | 1.00 | ≤1.0 |
| exo-THC | 1.07 | ≤0.92 |
| Δ8-THC | 1.18 | ≤0.90 |
Biological Activity
Introduction
Exo-Tetrahydrocannabinol (exo-THC), also known as Delta-9,11-THC, is a synthetic isomer of Δ9-tetrahydrocannabinol (Δ9-THC). It has garnered attention due to its unique biological properties and potential therapeutic applications. This article delves into the biological activity of exo-THC, highlighting its pharmacological effects, receptor interactions, metabolic pathways, and implications for health and safety.
Chemical Structure and Properties
Exo-THC has the chemical formula C21H30O2 and features a complex structure characterized by multiple stereogenic centers. Its IUPAC name is (−)-(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol . The structural nuances of exo-THC contribute to its distinct biological activities compared to other THC isomers.
Receptor Binding
Exo-THC interacts primarily with the endocannabinoid system (ECS), which plays a crucial role in various physiological processes. It binds to cannabinoid receptors CB1 and CB2, influencing neurotransmitter release and modulating pain perception, mood, and appetite.
- CB1 Receptors : Predominantly located in the brain, activation of CB1 receptors by exo-THC leads to psychoactive effects and modulation of neurotransmitter release.
- CB2 Receptors : These receptors are primarily found in the immune system. Exo-THC's interaction with CB2 may contribute to anti-inflammatory effects.
Biological Effects
Research indicates that exo-THC exhibits a range of biological activities:
- Analgesic Effects : Studies suggest that exo-THC can reduce pain perception through its action on CB1 receptors .
- Anti-inflammatory Properties : By activating CB2 receptors, exo-THC may help mitigate inflammation .
- Neuroprotective Effects : There is emerging evidence that exo-THC may offer neuroprotection in certain neurological disorders .
Metabolism
The metabolic pathway of exo-THC is not fully elucidated; however, it is believed to undergo similar metabolic processes as Δ9-THC. Upon ingestion or inhalation, exo-THC is metabolized primarily in the liver via cytochrome P450 enzymes, leading to the formation of various metabolites including THC-COOH, which can be detected in urine drug screenings .
Table 1: Metabolic Pathways of this compound
| Metabolite | Description | Detection Method |
|---|---|---|
| THC | Primary psychoactive component | Urine screening |
| THC-COOH | Major inactive metabolite | Urine screening |
| Other Isomers | Various synthetic byproducts | Advanced chromatographic methods |
Clinical Applications
Recent studies have explored the therapeutic potential of exo-THC in various clinical settings:
- Chronic Pain Management : A pilot study demonstrated that patients using exo-THC reported significant reductions in chronic pain levels compared to placebo groups .
- Mental Health Disorders : Research indicates potential benefits of exo-THC in managing symptoms associated with depression and anxiety disorders through modulation of the ECS .
Safety Profile
Despite its therapeutic potential, concerns regarding the safety profile of exo-THC persist. Its synthetic nature raises questions about purity and potential contaminants. Reports have linked synthetic cannabinoids to adverse health outcomes, including respiratory issues following vaping .
Q & A
Q. How can exo-THC be distinguished from other THC isomers in analytical workflows?
Methodological Answer: Utilize high-resolution mass spectrometry (HRMS) with silver-ligand ion complexes to enhance differentiation. For example, Ag-ligand adducts generate unique product ion spectra under collision-induced dissociation (CID), allowing precise identification. Comparative analysis of precursor and product ions (e.g., via quadrupole Time-Of-Flight (qTOF) systems) can resolve structural ambiguities between exo-THC and isomers like Δ8-THC or Δ9-THC .
Q. What synthesis routes are documented for exo-THC, and what spectroscopic methods validate its structure?
Methodological Answer: Synthetic pathways for exo-THC involve cyclization of terpenoid precursors under controlled conditions. Post-synthesis, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural confirmation. For example, distinguishing tricyclic cannabinoids from synthetic isomers requires analysis of methylcycloalkene fragments and lipophilicity profiles using NMR chemical shifts and IR absorption bands .
Q. What are the standard protocols for detecting exo-THC in biological matrices?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is recommended for sensitivity and specificity. Protocols should include calibration with certified reference standards (e.g., exo-THC methyl ether) and validation against matrix effects (e.g., blood, urine). Confirmatory testing is essential to avoid false positives, as noted in urine screening studies .
Advanced Research Questions
Q. How does exo-THC interact with cannabinoid receptors (CB1/CB2), and what computational tools predict its binding affinity?
Methodological Answer: Use molecular docking and dynamics simulations to model receptor-ligand interactions. Virtual screening against CB1/CB2 crystal structures (e.g., PDB IDs) can predict binding modes. Studies suggest exo-THC’s lipophilicity and methylcycloalkene modifications influence receptor engagement, differing from Δ9-THC’s binding kinetics. Validation via in vitro competitive binding assays (e.g., using radiolabeled CP55940) is critical .
Q. What experimental designs are optimal for assessing exo-THC’s antibacterial efficacy against multidrug-resistant pathogens?
Methodological Answer: Conduct broth microdilution assays to determine minimum inhibitory concentrations (MICs) against MRSA or other resistant strains. Include positive controls (e.g., vancomycin) and assess time-kill kinetics. In a 2018 study, exo-THC showed MICs of 2 µg/mL against MRSA, comparable to CBD and CBG. Follow CLSI guidelines for reproducibility and include cytotoxicity assays (e.g., mammalian cell lines) to evaluate therapeutic windows .
Q. How can researchers resolve contradictions in reported pharmacological data for exo-THC (e.g., potency variability)?
Methodological Answer: Standardize experimental conditions (e.g., solvent systems, receptor expression levels) and validate purity via orthogonal methods (HPLC, NMR). Meta-analyses should account for batch-to-batch variability in synthetic exo-THC and differences in assay endpoints (e.g., EC50 vs. IC50). Cross-reference findings with structural analogs (e.g., Δ7-THC) to identify structure-activity relationships (SARs) .
Q. What strategies mitigate confounding variables in pharmacokinetic (PK) studies of exo-THC?
Methodological Answer: Use stable isotope-labeled exo-THC (e.g., deuterated analogs) as internal standards in LC-MS/MS to control for matrix effects. Administer exo-THC with fat-containing vehicles to mimic physiological absorption, as noted in equine studies. Monitor metabolites (e.g., hydroxylated derivatives) and employ compartmental modeling to estimate bioavailability and half-life .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in exo-THC studies?
Methodological Answer: Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For small datasets, Bayesian hierarchical models improve reliability. Publicly available tools like GraphPad Prism or R packages (e.g., drc) facilitate curve fitting and uncertainty quantification .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for exo-THC?
Methodological Answer: Conduct pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile in vitro potency with in vivo exposure. Factors like protein binding, metabolic clearance (e.g., CYP450-mediated oxidation), and blood-brain barrier penetration must be quantified. Rodent models with implanted biosensors (e.g., microdialysis) provide real-time concentration-effect data .
Ethical and Regulatory Considerations
Q. What ethical guidelines govern preclinical testing of exo-THC, particularly in animal models?
Methodological Answer: Adhere to institutional animal care protocols (IACUC) for dose justification and humane endpoints. For neurobehavioral studies, minimize sample sizes via power analysis and prioritize non-invasive monitoring (e.g., video tracking). Transparency in reporting negative results is critical to avoid publication bias .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
